molecular formula C5H5N5O B601118 Isoguanine CAS No. 149297-79-0

Isoguanine

Cat. No.: B601118
CAS No.: 149297-79-0
M. Wt: 151.13 g/mol
InChI Key: DRAVOWXCEBXPTN-UHFFFAOYSA-N
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Description

Isoguanine is a chemical compound associated with the synthesis and degradation of fludarabine phosphate, an antineoplastic agent used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. This impurity is often monitored and controlled during the production of fludarabine phosphate to ensure the purity and efficacy of the final pharmaceutical product .

Mechanism of Action

Target of Action

Isoguanine, also known as 2-hydroxyadenine, is an isomer of guanine . It differs from guanine by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of guanine and this compound . Like guanine, this compound can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .

Mode of Action

This compound interacts with its targets through hydrogen bonding, similar to guanine . Its 2-amino and 6-carbonyl groups can act as a hydrogen bond donor and receptor, respectively, resulting in its assembly into different structures . These structures have various applications in ionophore and nanostructure formation .

Biochemical Pathways

This compound and its derivatives play an important role in nucleic acid metabolism . It is a product of oxidative damage to DNA and has been shown to cause mutation . It is also used in combination with isocytosine in studies of unnatural nucleic acid analogues of the normal base pairs in DNA .

Result of Action

This compound is a product of oxidative damage to DNA and has been shown to cause mutation . It is more abundant in human cancerous tissue than in normal tissue . In 1993, it was identified in mice at levels of only a few oxidation sites per 105 DNA bases .

Action Environment

The action of this compound is influenced by the presence of reactive oxygen species (ROS), which plays an important role in DNA damage . Oxidation reaction commonly occurs in cells because of the presence of ROS . In this respect, it is logical that this compound is more abundant in human cancerous tissue than in normal tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoguanine can be synthesized through various chemical reactions involving fludarabine phosphate. One common method involves the reaction of 9-beta-D-arabinofuranosyl-2-fluoroadenine with a mixture of triethyl phosphate and phosphorus oxychloride, followed by post-processing with toluene . The reaction conditions typically include controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of fludarabine phosphate impurity B involves stringent quality control measures to maintain the purity of the final product. The process includes the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main compound . This ensures that the impurity levels remain within acceptable limits as defined by pharmacopeial standards.

Chemical Reactions Analysis

Types of Reactions

Isoguanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: Reactions where one functional group is replaced by another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of fludarabine phosphate impurity B, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Isoguanine has several scientific research applications, including:

Comparison with Similar Compounds

Isoguanine can be compared with other similar compounds, such as:

This compound is unique in its specific association with the synthesis and degradation of fludarabine phosphate, making it an important compound to monitor in pharmaceutical formulations .

Properties

IUPAC Name

6-amino-1,7-dihydropurin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAVOWXCEBXPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=O)NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187406
Record name Isoguanine
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Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyadenine
Source Human Metabolome Database (HMDB)
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Solubility

0.0625 mg/mL
Record name 2-Hydroxyadenine
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CAS No.

149297-79-0, 3373-53-3
Record name 6-Amino-3,9-dihydro-2H-purin-2-one
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Record name Isoguanine
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Record name Isoguanine
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Record name Isoguanine
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Record name ISOGUANINE
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Record name 2-Hydroxyadenine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 360 °C
Record name 2-Hydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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